6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a thioamide with a suitable halogenated pyrimidine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the amino group.
Scientific Research Applications
6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific structural features, such as the presence of both an amino group and a methylsulfanyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919401-23-3 |
---|---|
Molecular Formula |
C6H6N4OS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
6-amino-2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4OS2/c1-12-6-9-3-4(13-6)8-2-10(7)5(3)11/h2H,7H2,1H3 |
InChI Key |
YEPRDGQFGXPLGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)N=CN(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.